3-(3-Methoxypyridin-2-yl)aniline
CAS No.:
Cat. No.: VC13921107
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 3-(3-methoxypyridin-2-yl)aniline |
| Standard InChI | InChI=1S/C12H12N2O/c1-15-11-6-3-7-14-12(11)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 |
| Standard InChI Key | BBKYLRIFBWWSPD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CC=C1)C2=CC(=CC=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular structure of 3-(3-Methoxypyridin-2-yl)aniline consists of a benzene ring connected to a pyridine ring via a single bond. The pyridine ring bears a methoxy (-OCH₃) group at its 3-position, while the benzene ring features a primary amine (-NH₂) group at the 3-position. This arrangement creates a planar, conjugated system that influences electronic properties and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Hybridization | sp² (aromatic rings) |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (N, O, NH₂) |
The methoxy group enhances electron density on the pyridine ring, while the amino group on the benzene ring contributes to nucleophilic reactivity. These features make the compound amenable to electrophilic substitution and cross-coupling reactions .
Spectroscopic Data
Although experimental spectra for 3-(3-Methoxypyridin-2-yl)aniline are not explicitly reported, analogs such as 2-(3-Methoxypyrrolidin-1-yl)aniline (PubChem CID: 103530395) provide reference points . Key predicted spectral features include:
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¹H NMR: Aromatic protons resonate between δ 6.5–8.5 ppm, with the NH₂ group appearing as a broad singlet near δ 5.0 ppm. The methoxy protons are expected at δ 3.8–4.0 ppm .
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IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-O (1050–1150 cm⁻¹) are characteristic .
Synthesis and Manufacturing
Reductive Amination Pathways
A common route for analogous aniline-pyridine derivatives involves reductive amination. For example, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is synthesized via hydrogenation of a nitro precursor using Pd/C and sodium bicarbonate in methanol . Adapting this method, 3-(3-Methoxypyridin-2-yl)aniline could be prepared through the following steps:
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Nitro Intermediate Formation:
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Coupling 3-methoxypyridine-2-carbaldehyde with 3-nitrobenzene via Suzuki-Miyaura cross-coupling.
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Reduction to Amine:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75% |
| 2 | H₂ (40 psi), Pd/C (10%), MeOH, 45°C | 88% |
Alternative Routes
Patent US7208603B2 describes the use of boron hydrides (e.g., NaBH₃CN) for reductive amination in alcoholic media, which could be adapted for this compound . Iron sulfate (FeSO₄·7H₂O) is often added to suppress side reactions involving cyanide intermediates .
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its aromaticity, with better solubility in polar aprotic solvents like DMSO or DMF. Stability studies on analogs suggest susceptibility to oxidation, necessitating storage under inert atmospheres .
Thermal Properties
While melting and boiling points for 3-(3-Methoxypyridin-2-yl)aniline are unreported, structurally similar compounds such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline melt at 139–140°C . The methoxy group likely lowers melting points compared to non-substituted analogs.
Pharmaceutical Applications
Kinase Inhibition
Pyridinyl-aniline derivatives are prominent in kinase inhibitor design. For instance, Deucravacitinib (BMS-986165), a TYK2 inhibitor, incorporates a related scaffold . The amino group in 3-(3-Methoxypyridin-2-yl)aniline could coordinate with kinase ATP-binding sites, while the methoxy group modulates bioavailability .
Cytokine Modulation
Compounds like EOS-61512, which share the aniline-pyridine core, demonstrate efficacy in autoimmune diseases by disrupting IL-23/Th17 pathways . The methoxy substituent may enhance metabolic stability compared to hydroxylated analogs.
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